molecular formula C17H13ClFN3 B13138366 [3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]- CAS No. 821784-74-1

[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-

Cat. No.: B13138366
CAS No.: 821784-74-1
M. Wt: 313.8 g/mol
InChI Key: MXXGBNBXQBXCOY-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine is a synthetic organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to a bipyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a 4-chloro-3-fluorobenzyl halide reacts with a bipyridine derivative under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.

    Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.

Uniqueness

N-(4-Chloro-3-fluorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern on the bipyridine scaffold, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

821784-74-1

Molecular Formula

C17H13ClFN3

Molecular Weight

313.8 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C17H13ClFN3/c18-16-2-1-12(7-17(16)19)9-22-15-8-14(10-21-11-15)13-3-5-20-6-4-13/h1-8,10-11,22H,9H2

InChI Key

MXXGBNBXQBXCOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)F)Cl

Origin of Product

United States

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